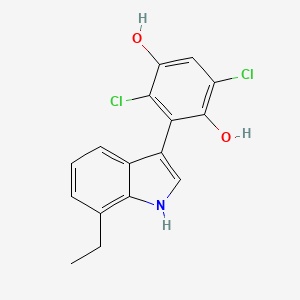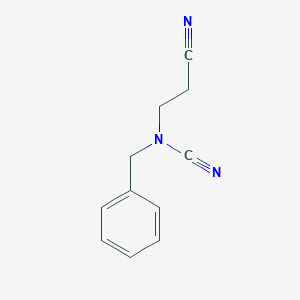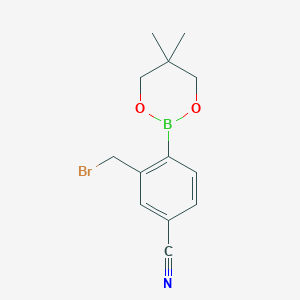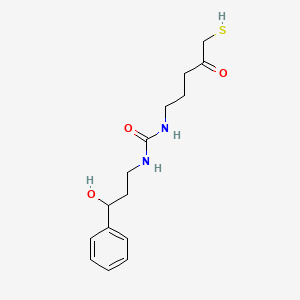
N-(3-Hydroxy-3-phenylpropyl)-N'-(4-oxo-5-sulfanylpentyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-hydroxy-3-phenylpropylamine and 4-oxo-5-sulfanylpentanoic acid. These intermediates are then reacted with isocyanates or carbamoyl chlorides under controlled conditions to form the desired urea derivative. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques, such as flow chemistry and process intensification, can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding oxo and sulfone derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents targeting specific diseases.
Industry: As a specialty chemical for use in various industrial processes, such as catalysis and materials science.
作用機序
The mechanism of action of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanyl groups may participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)carbamate
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)thiourea
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)amide
Uniqueness
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
特性
CAS番号 |
828919-82-0 |
|---|---|
分子式 |
C15H22N2O3S |
分子量 |
310.4 g/mol |
IUPAC名 |
1-(3-hydroxy-3-phenylpropyl)-3-(4-oxo-5-sulfanylpentyl)urea |
InChI |
InChI=1S/C15H22N2O3S/c18-13(11-21)7-4-9-16-15(20)17-10-8-14(19)12-5-2-1-3-6-12/h1-3,5-6,14,19,21H,4,7-11H2,(H2,16,17,20) |
InChIキー |
DRJIIUODRLIPIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NCCCC(=O)CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
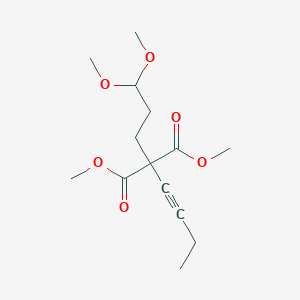

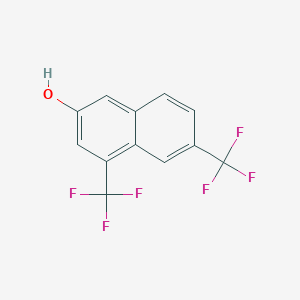
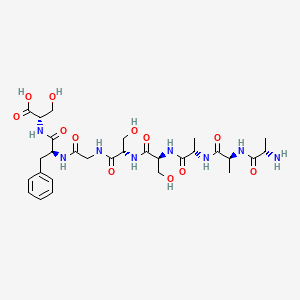
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)

